H-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

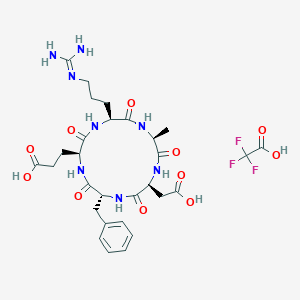

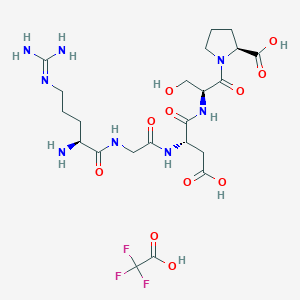

“H-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate” is a peptide that has been shown to inhibit fibronectin binding to platelet-binding sites . It is also known as GRGDSP . The integrin-binding heptapeptide GRGDSPC can be easily linked to carriers or surfaces .

Molecular Structure Analysis

The empirical formula of “H-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate” is C22H37N9O10 . The molecular weight is 587.58 .

Physical And Chemical Properties Analysis

The peptide is a white to off-white lyophilized solid . It is soluble in water and 5% acetic acid . The peptide should be stored at temperatures below -15°C .

Wissenschaftliche Forschungsanwendungen

Inhibition of Fibronectin Function

The compound is shown to inhibit fibronectin function by binding to platelet-binding sites . Fibronectin is a high-molecular weight (~440kDa) glycoprotein of the extracellular matrix that binds to membrane-spanning receptor proteins called integrins. In addition to integrins, fibronectin also binds extracellular matrix components such as collagen, fibrin, and heparan sulfate proteoglycans.

Cell Permeability

The compound is not cell permeable . This means it cannot cross the cell membrane to enter the cell. This property can be useful in studies where the interaction of the compound with the external part of the cell is being studied.

ATP Competition

The compound does not compete with ATP . This means it does not interfere with ATP binding sites. This is important in studies involving energy transfer or signal transduction, as ATP is the main energy currency in cells.

Fibrinogen Aggregation Inhibition

Similar compounds like H-Gly-Pro-Arg-Pro-OH are known to inhibit fibrinogen aggregation and fibrin polymerization . Although not directly mentioned for H-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate, it might have similar properties due to the presence of Arg-Gly-Asp (RGD) sequence which is known to interact with fibrinogen.

Control Peptide for Fibronectin Inhibitors

H-Gly-Arg-Ala-Asp-Ser-Pro-OH, a similar compound, is used as an inactive control peptide for other fibronectin inhibitors . It’s plausible that H-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate could serve a similar function in certain experimental setups.

Wirkmechanismus

Target of Action

The primary target of H-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate is fibronectin . Fibronectin is a high-molecular weight glycoprotein of the extracellular matrix that binds to membrane-spanning receptor proteins called integrins. It plays a crucial role in cell adhesion, growth, migration, and differentiation, and it is important for processes such as wound healing and embryonic development .

Mode of Action

H-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate interacts with its target by binding to the fibronectin . This binding inhibits the function of fibronectin, thereby affecting the cellular processes that it regulates .

Biochemical Pathways

The compound’s interaction with fibronectin affects various biochemical pathways. For instance, it can inhibit the growth of carcinoma cell lines and induce apoptosis in tumor cells by binding to receptors on the surface of cancer cells . It can also promote wound healing by stimulating collagen production .

Pharmacokinetics

It is known that the compound is supplied as a trifluoroacetate salt and is typically stored at -20°c . It is also hygroscopic, meaning it readily absorbs moisture from the environment .

Result of Action

The binding of H-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate to fibronectin can result in various molecular and cellular effects. For example, it can inhibit the function of fibronectin, affecting cell adhesion, growth, migration, and differentiation . It can also inhibit the growth of carcinoma cell lines, induce apoptosis in tumor cells , and promote wound healing by stimulating collagen production .

Action Environment

The action, efficacy, and stability of H-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate can be influenced by various environmental factors. For instance, its hygroscopic nature means that it can absorb moisture from the environment, which could potentially affect its stability and efficacy . Furthermore, the compound’s effectiveness can be influenced by the specific cellular environment in which it is acting, including the presence of other molecules and the state of the target cells .

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34N8O9.C2HF3O2/c21-10(3-1-5-24-20(22)23)16(33)25-8-14(30)26-11(7-15(31)32)17(34)27-12(9-29)18(35)28-6-2-4-13(28)19(36)37;3-2(4,5)1(6)7/h10-13,29H,1-9,21H2,(H,25,33)(H,26,30)(H,27,34)(H,31,32)(H,36,37)(H4,22,23,24);(H,6,7)/t10-,11-,12-,13-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVMYZNOPURJEK-KRBYAKJKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N)C(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N)C(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35F3N8O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

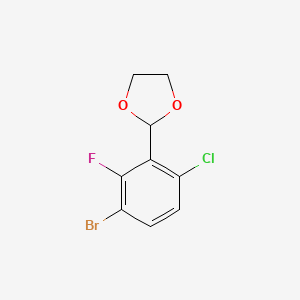

![2-[3,,5-Dibromo-4-(propan-2-yloxy)phenyl]-1,3-dioxolane](/img/structure/B6297727.png)